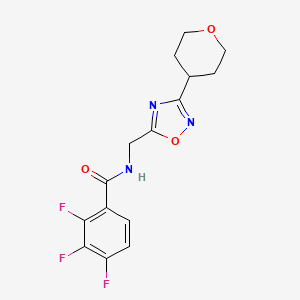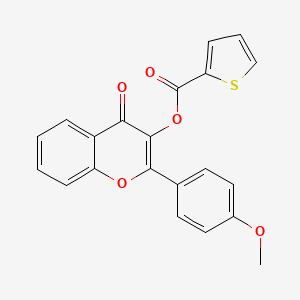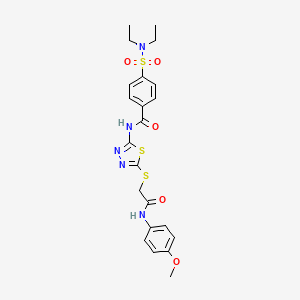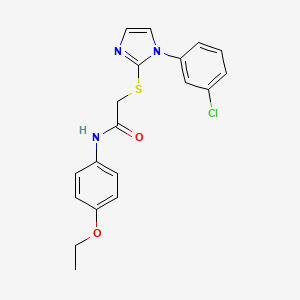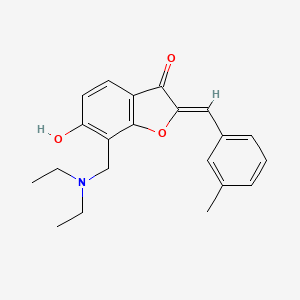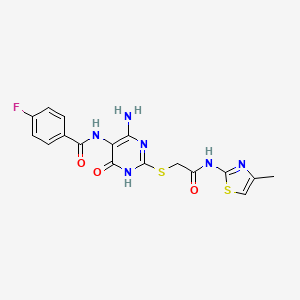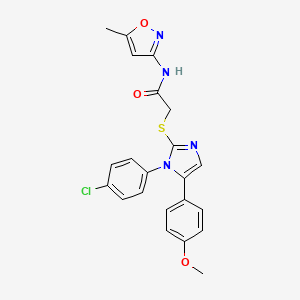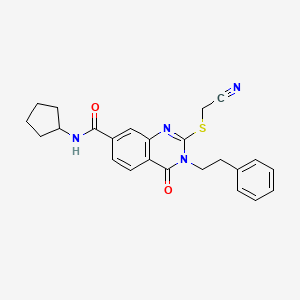
2-((cyanomethyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several functional groups, including a cyanomethyl thio group, a cyclopentyl group, a phenethyl group, and a quinazoline group . These groups are common in many biologically active compounds and are often used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on the specific conditions and reagents used. As a general rule, the cyanomethyl thio group, the cyclopentyl group, the phenethyl group, and the quinazoline group can all undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Antimicrobial Properties
Compounds similar to the specified chemical have shown potential as antimicrobial agents. For instance, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds including 4-thiazolidinones and quinazolinones, which exhibited in vitro antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Cytotoxic Activity
Several studies have explored the cytotoxic potential of quinazoline derivatives. For instance, Nguyen et al. (2019) reported on compounds with cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells (Nguyen et al., 2019). Similarly, Bu et al. (2001) investigated derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, revealing their potential for cytotoxicity against colon 38 tumors in mice (Bu et al., 2001).
Anticancer Properties
Compounds related to the specified chemical have shown promising results in anticancer studies. For example, Gaber et al. (2021) synthesized derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluated their anticancer effects against the breast cancer MCF-7 cell line (Gaber et al., 2021).
Molecular Docking and Structural Analysis
El-Azab et al. (2016) conducted a detailed structural and vibrational study of a related compound, contributing to the understanding of its molecular properties and potential biological activities (El-Azab et al., 2016).
Synthesis and Chemical Transformations
Various studies have focused on the synthesis and chemical transformations of quinazoline derivatives. Ukrainets, Gorokhova, and Andreeva (2014) discussed the synthesis of related compounds, emphasizing the transformation of cyano groups into amide or carboxy (Ukrainets, Gorokhova, & Andreeva, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(cyanomethylsulfanyl)-N-cyclopentyl-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c25-13-15-31-24-27-21-16-18(22(29)26-19-8-4-5-9-19)10-11-20(21)23(30)28(24)14-12-17-6-2-1-3-7-17/h1-3,6-7,10-11,16,19H,4-5,8-9,12,14-15H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPAXMKMPQMDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC#N)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((cyanomethyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)
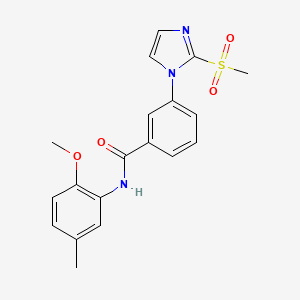
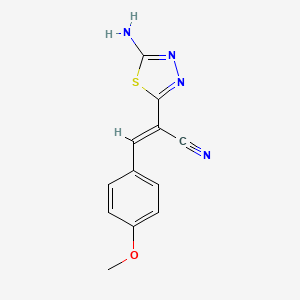
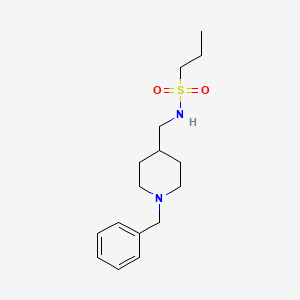
![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2364007.png)
![3-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2364008.png)
![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)
